molecular formula C8H5F9O2 B1586772 2,2,3,3,4,4,5,5-Octafluoropentyl 2-fluoroprop-2-enoate CAS No. 87910-92-7

2,2,3,3,4,4,5,5-Octafluoropentyl 2-fluoroprop-2-enoate

Cat. No. B1586772
CAS RN: 87910-92-7
M. Wt: 304.11 g/mol
InChI Key: PPQCLSSVNOGTKE-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,5,5-Octafluoropentyl 2-fluoroprop-2-enoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly used as a fluorinated building block in the synthesis of various organic compounds.

Scientific Research Applications

Polymer Synthesis

This compound is utilized in the synthesis of polymers with specific properties, such as increased resistance to solvents and chemicals due to the fluorinated side chains . The introduction of the octafluoropentyl group can lead to polymers with low surface energy, which are useful in creating non-stick coatings.

Surface Modification

Researchers have explored the use of this compound for surface modification of various materials . The fluorinated chains can impart hydrophobicity and oleophobicity, making surfaces resistant to water and oil, which is valuable for applications like self-cleaning surfaces.

Drug Delivery Systems

The compound’s ability to form polymers that can encapsulate drugs makes it a candidate for creating drug delivery systems . These systems can potentially release medication at controlled rates or target specific areas within the body.

Analytical Chemistry

In analytical chemistry, this compound has been used as a derivatizing agent for highly polar and hydrophilic analytes . This application is crucial for the analysis of complex mixtures where the analytes need to be converted into more detectable forms.

Enzyme Immobilization

The compound has been part of the development of a screening platform for enzyme immobilization . Enzyme immobilization is essential for industrial processes where enzymes are reused, and this compound can help in creating stable enzyme-polymer conjugates.

Fluorinated Coatings

Due to its highly fluorinated nature, this compound is used in the development of coatings that exhibit exceptional chemical resistance and can withstand extreme environmental conditions . These coatings are particularly useful in aerospace and automotive industries.

Liquid Crystals

The structural properties of this compound make it suitable for the synthesis of liquid crystals . These materials have applications in display technologies, such as LCD screens, where precise control over the alignment of molecules is required.

Optoelectronics

In the field of optoelectronics, the compound’s unique properties are harnessed to create materials that can conduct electricity while also being able to emit or modulate light . This has implications for the development of new types of displays and lighting systems.

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluoropentyl 2-fluoroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F9O2/c1-3(9)4(18)19-2-6(12,13)8(16,17)7(14,15)5(10)11/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPQCLSSVNOGTKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F9O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60382137
Record name 1H,1H,5H-perfluoropentyl 2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,3,3,4,4,5,5-Octafluoropentyl 2-fluoroprop-2-enoate

CAS RN

87910-92-7
Record name 1H,1H,5H-perfluoropentyl 2-fluoroacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60382137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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